REACTION_CXSMILES
|
C[N:2]([CH3:13])[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=O.N[C:15]1[C:19]([C:20]#[N:21])=C[NH:17][N:16]=1>C(O)(=O)C>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:5]2[N:17]3[N:16]=[CH:15][C:19]([C:20]#[N:21])=[C:13]3[N:2]=[CH:3][CH:4]=2)[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1C=NC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 17.61 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to give the product of the example as tan crystals, m.p. 258°-260° C.
|
Name
|
|
Type
|
|
Smiles
|
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |